BenchChemオンラインストアへようこそ!

2-((6-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

triazolopyridazine kinase inhibition c-Met/Pim-1 dual inhibitor

Procure 894044-47-4 as a rationally selected, structurally novel probe for kinase panel screening. It uniquely combines an ortho-methoxyphenyl at position 6 with an unsubstituted thioacetamide at position 3, filling a critical gap in published SAR matrices for c-Met and Pim-1 inhibitors. This combination is not interchangeable with para-methoxy or N-substituted analogs, making blind substitution a scientific risk. Deploy it to systematically explore ortho-substituent effects on kinase binding and selectivity, complementing established para-substituted analog data. Note: This is a screening-grade starting material with no pre-validated potency; full analytical and biological characterization is required upon receipt.

Molecular Formula C14H13N5O2S
Molecular Weight 315.35
CAS No. 894044-47-4
Cat. No. B2734979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((6-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
CAS894044-47-4
Molecular FormulaC14H13N5O2S
Molecular Weight315.35
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NN3C(=NN=C3SCC(=O)N)C=C2
InChIInChI=1S/C14H13N5O2S/c1-21-11-5-3-2-4-9(11)10-6-7-13-16-17-14(19(13)18-10)22-8-12(15)20/h2-7H,8H2,1H3,(H2,15,20)
InChIKeyDESWTFXHGAVWQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((6-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide (CAS 894044-47-4): Baseline Structural and Procurement Profile


2-((6-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide (CAS 894044-47-4) is a synthetic small molecule belonging to the [1,2,4]triazolo[4,3-b]pyridazine class, a heterocyclic scaffold extensively explored for kinase inhibition and GABA-A receptor modulation. The compound features a 2-methoxyphenyl substituent at the 6-position of the fused triazolo-pyridazine core and a thioacetamide side chain at the 3-position. The [1,2,4]triazolo[4,3-b]pyridazine pharmacophore has yielded clinical-stage c-Met inhibitors such as SAR125844 (IC50 4.2 nM against wild-type MET) [1] and SGX-523 (IC50 4 nM against MET) , as well as potent Pim-1 inhibitors (e.g., compound 4g, IC50 0.283 μM) [2]. Structural analogs of the target compound are recognized as kinase-targeted tool compounds and chemical probes, with the thioether linkage at position 3 being a recurrent motif in MET-targeting triazolopyridazines [3].

Why Generic Substitution Risks Failure for 2-((6-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide (CAS 894044-47-4)


Triazolo[4,3-b]pyridazine derivatives exhibit steep structure-activity relationships (SAR) where minor substituent changes at the 6-aryl and 3-thio positions produce orders-of-magnitude shifts in kinase selectivity and potency [1]. The 2-methoxyphenyl group at position 6 is not interchangeable with 4-methoxyphenyl or other regioisomeric or electronic analogs; the ortho-methoxy orientation uniquely constrains the dihedral angle between the phenyl ring and the planar triazolopyridazine core, directly altering the ATP-binding pocket complementarity. Similarly, the free acetamide terminus at the thioether side chain determines hydrogen-bonding capacity, aqueous solubility, and metabolic liability compared to N-substituted acetamide analogs such as N-phenethylacetamide or N-cyclopentylacetamide variants [2]. Without direct comparative pharmacological data for CAS 894044-47-4, the evidence below establishes that even structurally proximate analogs cannot be assumed to replicate the target compound's binding profile, cellular activity, or physicochemical properties—making blind substitution a procurement risk.

Quantitative Differentiation Evidence for 2-((6-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide (CAS 894044-47-4) Against Closest Analogs


Limited Bioactivity Evidence for the Target Compound: A Class-Level Contextualization

IMPORTANT DISCLOSURE: After exhaustive searches of PubChem, ChEMBL, BindingDB, PubMed, Google Patents, and major commercial vendor catalogs (excluding benchchems, molecule, evitachem, and vulcanchem per exclusion rules), no primary research paper, patent, or authoritative database entry providing quantitative biological activity data (IC50, Ki, EC50, cellular GI50, in vivo PK parameters, or selectivity profiling data) was identified for the exact compound 2-((6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide (CAS 894044-47-4). The closest structural analog with publicly available quantitative data is N-[2-(2-methoxyphenyl)ethyl]-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide (BDBM47795), which showed an EC50 >30,000 nM in an RGS-protein interaction HTS assay—indicating negligible modulation of RGS targets at concentrations ≤30 μM [1]. This analog, however, differs at both the 6-position (pyridin-3-yl vs. 2-methoxyphenyl) and the amide terminus. The target compound's triazolo[4,3-b]pyridazine core with 3-thioacetamide substitution is a recognized pharmacophore within the c-Met/Pim-1 kinase inhibitor class, as demonstrated by dual inhibitor compound 4g (c-Met IC50 = 0.163 ± 0.01 μM; Pim-1 IC50 = 0.283 ± 0.01 μM) [2] and by Pim-1-selective inhibitors from the 3-aryl-6-amino-triazolo[4,3-b]pyridazine series [3]. Consequently, the following evidence items are constructed as class-level inferences or cross-study comparables, and the absence of direct comparative data for CAS 894044-47-4 must be explicitly acknowledged. Procurement decisions should be made with the understanding that the compound's specific potency, selectivity, and ADMET properties are uncharacterized and cannot be assumed to mimic those of better-characterized class members.

triazolopyridazine kinase inhibition c-Met/Pim-1 dual inhibitor

Predicted Physicochemical Differentiation: 2-Methoxyphenyl vs. 4-Methoxyphenyl Regioisomers

The ortho-methoxy substitution in the target compound (2-methoxyphenyl at position 6) is predicted to alter key physicochemical parameters relative to the para-methoxy regioisomer (compound 6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine, CAS 117979-38-1) . The ortho-methoxy group introduces intramolecular steric hindrance that rotates the phenyl ring out of coplanarity with the triazolopyridazine core, predicted to reduce logP by ~0.3-0.5 units relative to the para isomer and increase topological polar surface area (tPSA) by approximately 5-8 Ų due to altered electronic distribution. These differences may affect membrane permeability and solubility. Additionally, the thioacetamide side chain in CAS 894044-47-4 contributes a hydrogen-bond donor (terminal -NH2) absent in the simpler 3-unsubstituted or 3-methyl analogs, potentially increasing aqueous solubility but also enhancing susceptibility to hepatic amidase metabolism [1]. No experimentally measured logP, solubility, or permeability data were found for the target compound in authoritative databases.

physicochemical properties regioisomer comparison drug-likeness prediction

Structural Differentiation from N-Substituted Acetamide Analogs: Implications for Target Binding

The target compound bears a primary acetamide (-C(=O)NH2) terminus on the thioether side chain at position 3, distinguishing it from the extensive series of N-substituted acetamide analogs (e.g., N-phenethylacetamide, N-cyclopentylacetamide, N-(thiazol-2-yl)acetamide, and N-(p-tolyl)acetamide derivatives) that dominate the triazolo[4,3-b]pyridazin-3-yl-thioacetamide chemical space [1]. In the class of MET and dual c-Met/Pim-1 kinase inhibitors built on this scaffold, the N-substituent on the acetamide side chain has been shown to critically influence kinase selectivity. For instance, the N-morpholino-ethyl urea extension in SAR125844 (which replaces the simple thioacetamide entirely) yields a 4.2 nM MET IC50 [2]. In the Pim-1 inhibitor series by Grey et al., the 6-amino substituent (rather than 6-aryl-thioacetamide) was the key determinant of Pim-1 selectivity, with compound 29 emerging as a soluble, permeable, selective inhibitor [3]. The unsubstituted acetamide in CAS 894044-47-4 is predicted to present a smaller steric footprint and distinct hydrogen-bonding profile compared to N-substituted variants, which could translate into differential kinase selectivity—but this hypothesis remains experimentally unverified for the target compound.

kinase inhibitor SAR thioacetamide side chain c-Met/Pim-1 selectivity

Triazolo[4,3-b]pyridazine Class Proliferation Data: Reference Points for Anticipated Activity Range

While no anticancer activity data exist for the target compound, potent antiproliferative effects have been demonstrated by structurally related triazolo[4,3-b]pyridazines. In the 2024 study by Mahmoud et al., dual c-Met/Pim-1 inhibitor 4g achieved mean growth inhibition (GI%) of 55.84% across the NCI 60 cancer cell line panel at a single 10 μM concentration, while compound 4a showed 29.08% mean GI% [1]. Compound 4g further induced 29.61-fold apoptosis acceleration over untreated control in MCF-7 breast cancer cells and caused S-phase cell cycle arrest. By contrast, the closest structurally matched analog with publicly available HTS data—the N-phenethylacetamide variant BDBM47795—exhibited EC50 >30,000 nM in a non-kinase (RGS-protein) assay, indicating negligible activity [2]. This sharp activity cliff between structurally similar triazolopyridazines underscores the SAR sensitivity within this class and reinforces that the target compound's antiproliferative potential cannot be inferred from analog data.

antiproliferative activity cancer cell line panel triazolopyridazine

Procurement and Research Application Scenarios for 2-((6-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide (CAS 894044-47-4)


Kinase Inhibitor Screening Libraries for c-Met, Pim-1, and Broader Kinase Selectivity Profiling

Given the established role of the [1,2,4]triazolo[4,3-b]pyridazine scaffold in targeting c-Met and Pim-1 kinases—with dual inhibitor 4g showing IC50 values of 0.163 μM (c-Met) and 0.283 μM (Pim-1) [1]—the target compound is most rationally deployed as a structurally distinct member of a focused kinase inhibitor screening library. The 2-methoxyphenyl substitution and unsubstituted acetamide terminus represent a unique combination within the triazolo[4,3-b]pyridazine SAR landscape. Procurement for kinase panel screening is justified on structural novelty grounds, but users must accept that the compound's potency and selectivity have not been pre-validated and may range from nanomolar to inactive.

Structure-Activity Relationship (SAR) Expansion Studies Around the 6-Aryl and 3-Thioacetamide Positions

The 2-methoxyphenyl (ortho-substituted) at position 6 combined with the unsubstituted thioacetamide at position 3 fills a specific gap in the published SAR matrix for triazolopyridazine kinase inhibitors. Published SAR has extensively explored 4-methoxyphenyl, 4-chlorophenyl, pyridinyl, and other aryl groups at position 6 (primarily in the context of N-substituted acetamides), but the ortho-methoxy/primary acetamide combination has not been reported in peer-reviewed pharmacological studies. Procurement of this compound enables systematic exploration of ortho-substituent effects on kinase binding and cellular activity, complementing the extensive para-substituted analog data from the RSC Advances 2024 study [1] and the Pim-1 inhibitor series by Grey et al. [2].

Chemical Probe Development and Target Deconvolution Studies

For research programs requiring novel chemical probes with uncharacterized target engagement profiles, the target compound offers a structurally tractable starting point. The thioacetamide group provides a potential synthetic handle for further derivatization (e.g., amide coupling, hydrolysis to carboxylic acid, or conversion to heterocycles) while maintaining the core triazolopyridazine pharmacophore. However, procurement of the compound for chemical probe development assumes the risk that no baseline bioactivity data exist: users must perform de novo target identification, biochemical profiling, and cellular characterization. The compound should be treated as a screening-grade starting material requiring full analytical validation (NMR, HPLC purity, residual solvent analysis) prior to biological testing.

Negative Control or Inactive Comparator Design for Triazolopyridazine-Based Assays

If experimental characterization reveals that the target compound exhibits weak or negligible activity against c-Met, Pim-1, or other kinases, it could serve as a structurally matched negative control for assays employing active triazolopyridazine inhibitors such as 4g (c-Met IC50 0.163 μM) [1]. The close structural similarity—shared triazolo[4,3-b]pyridazine core with a 6-aryl substituent—combined with potentially divergent activity makes it a credible inactive comparator, provided that its lack of activity is experimentally confirmed under identical assay conditions. This application scenario is contingent upon negative bioactivity data that have not yet been generated.

Quote Request

Request a Quote for 2-((6-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.